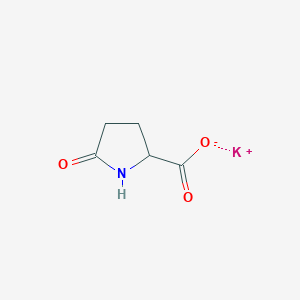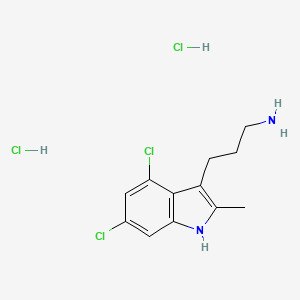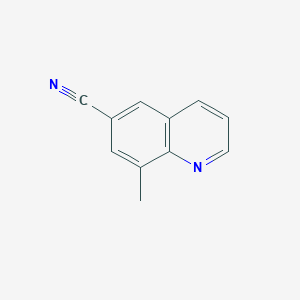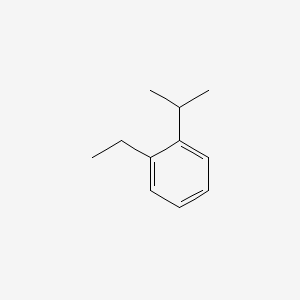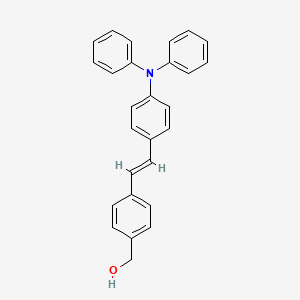
(4-(4-(Diphenylamino)styryl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-(Diphenylamino)styryl)phenyl)methanol is an organic compound with the molecular formula C25H21NO. It is a derivative of triphenylamine and is known for its applications in various fields such as organic electronics and photonics. The compound features a methanol group attached to a phenyl ring, which is further connected to a diphenylamino group through a styryl linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Diphenylamino)styryl)phenyl)methanol typically involves the reduction of (4-(4-(Diphenylamino)styryl)phenyl)benzaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in a mixture of ethanol and chloroform at temperatures ranging from 0°C to room temperature. The reaction mixture is then stirred for several hours, followed by extraction and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
(4-(4-(Diphenylamino)styryl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the conversion of the aldehyde group to an alcohol group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of (4-(4-(Diphenylamino)styryl)phenyl)benzaldehyde.
Reduction: Formation of this compound.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
(4-(4-(Diphenylamino)styryl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.
作用機序
The mechanism of action of (4-(4-(Diphenylamino)styryl)phenyl)methanol involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications. In biological systems, it can interact with cellular components, potentially serving as a fluorescent marker for imaging purposes.
類似化合物との比較
Similar Compounds
Triphenylamine: A parent compound with similar electronic properties.
(4-(Diphenylamino)phenyl)methanol: A structurally related compound with a simpler molecular structure.
(4-(Dimethylamino)styryl)phenyl)methanol: A compound with a dimethylamino group instead of a diphenylamino group.
Uniqueness
(4-(4-(Diphenylamino)styryl)phenyl)methanol is unique due to its combination of a diphenylamino group and a styryl linkage, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
特性
分子式 |
C27H23NO |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]methanol |
InChI |
InChI=1S/C27H23NO/c29-21-24-15-13-22(14-16-24)11-12-23-17-19-27(20-18-23)28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-20,29H,21H2/b12-11+ |
InChIキー |
VZRHKSPBQNPLGB-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)CO |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid](/img/structure/B13134171.png)
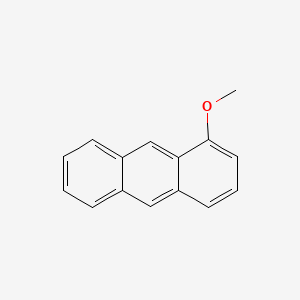
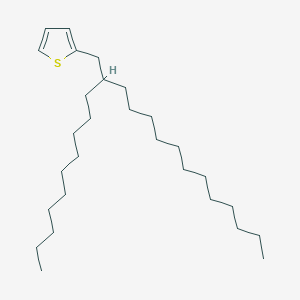
![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)
![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
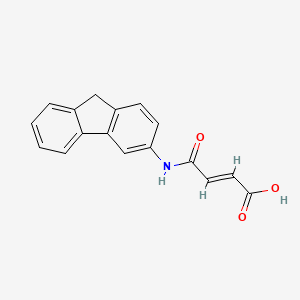

![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
